2-Ethyl-5-hydroxy-6,7-dichloroindanone

Description

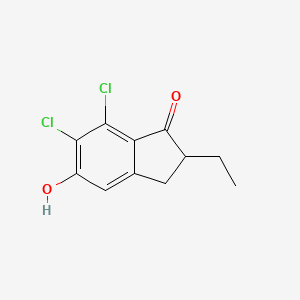

Chemical Structure and Properties 2-Ethyl-5-hydroxy-6,7-dichloroindanone (C₁₂H₁₂Cl₂O₂) is a bicyclic indanone derivative featuring an ethyl group at position 2, hydroxyl and chlorine substituents at positions 5, 6, and 7, respectively. Its molecular weight is 259.13 g/mol, with elemental composition: Carbon (55.62%), Hydrogen (4.67%), Chlorine (27.34%), and Oxygen (12.37%) . The compound is synthesized via alkylation of precursors in dimethylformamide (DMF), with potassium carbonate and methyl iodide as key reagents .

Properties

Molecular Formula |

C11H10Cl2O2 |

|---|---|

Molecular Weight |

245.10 g/mol |

IUPAC Name |

6,7-dichloro-2-ethyl-5-hydroxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C11H10Cl2O2/c1-2-5-3-6-4-7(14)9(12)10(13)8(6)11(5)15/h4-5,14H,2-3H2,1H3 |

InChI Key |

UETRKQKDRRJRCL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC2=CC(=C(C(=C2C1=O)Cl)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Data

- Melting Point: The methylated derivative (2-ethyl-5-methoxy-6,7-dichloro-1-indanone) melts at 146–147°C after recrystallization from butyl chloride .

Comparison with Structural Analogs

Substituent Variation in Indanone Derivatives

Key Compounds :

Comparative Analysis :

Substituent Effects on Reactivity: The hydroxyl group at position 5 in this compound is reactive, enabling methylation to form the methoxy derivative . Bulkier substituents (e.g., cyclopentyl and butyl groups in the C₁₈ analog) may hinder solubility and alter pharmacokinetic profiles .

The methoxy group in the methylated derivative reduces polarity, impacting solubility and intermolecular interactions .

Thermal Stability :

Functional Analog: Indenofuranone Derivatives

The compound 6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one (CAS 20895-52-7) shares a bicyclic framework but replaces chlorine and hydroxyl groups with a fused furan ring. This structural difference reduces halogen-mediated reactivity and may alter metabolic pathways .

Research Findings and Implications

- Synthetic Utility : The parent compound’s hydroxyl group serves as a modifiable site for derivatization, enabling tailored physicochemical properties (e.g., methylation for enhanced stability) .

- Limitations : Bulkier analogs (e.g., C₁₈ derivative) may face challenges in bioavailability due to increased molecular weight and steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.